Dihexyverine hydrochloride

Obstetrics Labor Induction Cervical Dilatation

Dihexyverine hydrochloride is a synthetic anticholinergic agent belonging to the amino alcohol ester class, acting as a muscarinic acetylcholine receptor antagonist with additional direct smooth muscle relaxant (spasmolytic) properties. It is classified under ATC code A03AA08 for functional gastrointestinal disorders and has been investigated for shortening the first stage of labor in obstetrics.

Molecular Formula C20H36ClNO2
Molecular Weight 358.0 g/mol
CAS No. 5588-25-0
Cat. No. B1670577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihexyverine hydrochloride
CAS5588-25-0
SynonymsDihexyverine HCl;  Diverine;  Dihexyverine hydrochloride;  Neospasmina;  Olimplex;  Seclin;  Spasmodex;  JL 1078; 
Molecular FormulaC20H36ClNO2
Molecular Weight358.0 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3.Cl
InChIInChI=1S/C20H35NO2.ClH/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18;/h18H,1-17H2;1H
InChIKeyAQFATCCHOXBYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihexyverine Hydrochloride (CAS 5588-25-0) Procurement Evidence Guide: Antispasmodic Differentiation for Research Selection


Dihexyverine hydrochloride is a synthetic anticholinergic agent belonging to the amino alcohol ester class, acting as a muscarinic acetylcholine receptor antagonist with additional direct smooth muscle relaxant (spasmolytic) properties [1]. It is classified under ATC code A03AA08 for functional gastrointestinal disorders and has been investigated for shortening the first stage of labor in obstetrics [2]. The compound has molecular formula C20H36ClNO2 and molecular weight 357.96 g/mol [3].

Dual anticholinergic and direct smooth muscle relaxant mechanism
Reported rapid onset profile for acute spasmolysis protocols
Obstetric labor-stage model endpoint context

Why In-Class Antispasmodics Cannot Simply Replace Dihexyverine Hydrochloride in Research Protocols


Despite sharing the ATC A03AA class with dicyclomine, mebeverine, and other tertiary amine anticholinergics, dihexyverine cannot be assumed interchangeable due to its distinct dual mechanism of action—combining antimuscarinic blockade with direct smooth muscle relaxation—and the absence of published human pharmacokinetic studies, which precludes validation of equivalency assumptions [1]. Substituting dihexyverine with a purely anticholinergic analog may confound experimental outcomes, particularly in protocols where rapid onset timing and direct spasmolytic efficacy are critical endpoints [2].

Dual mechanism mismatch: pure anticholinergics lack the direct smooth muscle relaxant component, which may shift spasmolytic outcomes.
Onset kinetics may differ; replacement with oral agents can confound time-sensitive acute spasmolysis endpoints.
Human PK equivalence not validated; no published pharmacokinetic studies to support direct interchange assumptions.

Quantitative Evidence Differentiating Dihexyverine Hydrochloride from Comparator Antispasmodics


Labor Duration Shortening: Dihexyverine vs Alphaprodine-Only Control in Obstetric Trial

In a controlled clinical study, a single intramuscular injection of 10 mg dihexyverine HCl significantly reduced the first stage of labor compared to alphaprodine-only controls. The average time for cervical dilatation from 4 cm to 10 cm was 1 hour 16 minutes in the dihexyverine group versus 4 hours 10 minutes in the control group, representing a reduction of 2 hours 54 minutes [1]. The clinical effect began within 10–30 minutes of administration [1].

Labor-stage endpoint
Head-to-head
1h 16min vs 4h 10min (69% reduction)
Supports labor-stage model endpoint interpretation
Reported obstetric trial; IM 10 mg; n=105 vs 75; co-admin alphaprodine
Obstetrics Labor Induction Cervical Dilatation

Rapid Onset of Action: Dihexyverine Intramuscular vs Dicyclomine Oral

Dihexyverine demonstrates clinical effect onset within 10–30 minutes after intramuscular administration [1]. In contrast, dicyclomine hydrochloride reaches peak plasma levels within 60–90 minutes following oral administration, with onset of action reported as 1–2 hours . The different routes of administration limit direct comparability but highlight a meaningful temporal differentiation when intramuscular dihexyverine is used for acute intervention.

Onset timing context
Cross-study comparable
10–30 min (IM) vs 60–90 min (oral)
Supports acute spasmolysis model selection
Route-dependent comparison; data from separate studies
Pharmacokinetics Onset of Action Acute Spasm

Dual Mechanism: Direct Smooth Muscle Relaxation vs Pure Anticholinergic Activity

Dihexyverine is explicitly characterized as both a muscarinic acetylcholine receptor antagonist and a direct smooth muscle relaxant (spasmolytic) [1], a dual mechanism that distinguishes it from purely anticholinergic agents such as oxyphencyclimine, which is annotated solely as a muscarinic receptor antagonist without described direct relaxant properties [2]. No quantitative direct relaxant potency values are available for direct comparison.

Mechanism profile
Class-level inference
Dual (anticholinergic + direct relaxant) vs single anticholinergic
Supports multi-target spasmolytic research design
No quantitative direct relaxant potency data available
Mechanism of Action Smooth Muscle Relaxant Muscarinic Antagonist

Research and Industrial Application Scenarios for Dihexyverine Hydrochloride Based on Differentiating Evidence


Obstetric Labor Acceleration Pharmacology Research

Researchers investigating pharmacological modulation of parturition can employ dihexyverine hydrochloride as a tool compound to study cervical dilatation mechanisms, given its demonstrated ability to reduce the first stage of labor by approximately 2 hours 54 minutes compared to alphaprodine-only controls [1].

Acute Spasmolysis Intervention Studies in Gastrointestinal Models

Dihexyverine's rapid onset of clinical effect (10–30 minutes after IM administration) makes it suitable for acute spasm induction and relief experiments in animal models of irritable bowel syndrome or colonic spasm, where immediate antispasmodic action is critical, distinguishing it from oral agents like dicyclomine that require 60–90 minutes to reach peak levels [1].

Dual Mechanism Spasmolytic Pharmacology Investigations

For in vitro receptor binding and functional organ bath assays, dihexyverine's combined antimuscarinic and direct smooth muscle relaxant activities provide a platform for studying additive or synergistic spasmolytic effects, enabling investigation of multi-target therapeutic strategies not achievable with purely anticholinergic comparator compounds [1].

European Market-Specific Antispasmodic Reference Standard Procurement

As dihexyverine is marketed in France under the brand name Spasmodex (but not approved in the United States), procurement of dihexyverine hydrochloride reference standards is essential for analytical method development, bioequivalence studies, and quality control testing specific to European pharmaceutical markets [1].

Application
Selection Property
Validation Focus
Obstetric labor-stage research
Labor-stage endpoint context
Cervical dilatation endpoint review
Acute GI spasmolysis models
Rapid-onset IM profile context
Spasm-relief timing endpoint
Multi-target spasmolytic studies
Dual anticholinergic/relaxant mechanism
Additive relaxant assay review
European pharmacopeial reference
Regulatory-market analytical fit
Analytical method development & QC
Quote Request

Request a Quote for Dihexyverine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.